FHD-609

Targeted Protein Degradation BRD9 PROTAC

FHD-609 is a synthetic, heterobifunctional PROTAC (PROteolysis TArgeting Chimera) degrader of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It is claimed in Foghorn Therapeutics' patent WO2021155225A1 and is designed for intravenous administration.

Molecular Formula C47H56N8O6
Molecular Weight 829.0 g/mol
Cat. No. B15543193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFHD-609
Molecular FormulaC47H56N8O6
Molecular Weight829.0 g/mol
Structural Identifiers
InChIInChI=1S/C47H56N8O6/c1-50-26-37(35-22-42(53-13-4-14-53)48-23-36(35)45(50)58)32-19-40(60-2)38(41(20-32)61-3)27-51-15-9-30(10-16-51)24-52-17-11-47(12-18-52)28-54(29-47)33-6-5-31-25-55(46(59)34(31)21-33)39-7-8-43(56)49-44(39)57/h5-6,19-23,26,30,39H,4,7-18,24-25,27-29H2,1-3H3,(H,49,56,57)/t39-/m0/s1
InChIKeyOBNRBCUHEAAFPS-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FHD-609 BRD9 PROTAC Degrader for Synovial Sarcoma and SMARCB1-Deficient Tumors


FHD-609 is a synthetic, heterobifunctional PROTAC (PROteolysis TArgeting Chimera) degrader of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex [1]. It is claimed in Foghorn Therapeutics' patent WO2021155225A1 and is designed for intravenous administration [1]. The compound has been evaluated in a Phase 1 clinical trial (NCT04965753) for advanced synovial sarcoma and SMARCB1-deficient tumors [2].

Why BRD9 Inhibitors Cannot Substitute for FHD-609 Degrader Function


Small molecule inhibitors of the BRD9 bromodomain, such as BI-9564 (BRD9 IC50: 75 nM), bind to and occupy the acetyl-lysine recognition pocket but do not eliminate the BRD9 protein or its scaffolding function within the ncBAF complex . In contrast, PROTAC degraders like FHD-609 recruit the E3 ubiquitin ligase machinery to induce polyubiquitination and subsequent proteasomal degradation of the entire BRD9 protein . This catalytic mechanism of action removes both the bromodomain reader function and any potential scaffolding roles of BRD9, a functional distinction that cannot be replicated by occupancy-based inhibitors [1].

FHD-609 Product-Specific Quantitative Evidence Guide


FHD-609 Degrades BRD9 with Single-Digit Picomolar Potency in Cellular Assays

In a cell-based degradation assay, the parent (racemic) version of FHD-609 degrades BRD9 with an IC50 of 0.13 nM [1]. This potency positions FHD-609 as a highly potent BRD9 degrader in a cellular context, with degradation potency substantially lower (more potent) than the BRD9 binding IC50 values reported for occupancy-based bromodomain inhibitors such as BI-9564 (75 nM) .

Targeted Protein Degradation BRD9 PROTAC Epigenetics

FHD-609 Long-Acting Injectable Micro-Suspension Achieves Comparable Tumor Growth Inhibition with Reduced Dosing Frequency

A long-acting injectable (LAI) micro-suspension formulation of FHD-609 was developed and compared head-to-head against the clinical intravenous (IV) dosing regimen in preclinical synovial sarcoma xenograft models [1]. The LAI formulation achieved tumor growth inhibition (TGI) comparable to that observed with twice-weekly IV administration of FHD-609, while enabling a reduced frequency of dosing [1].

Pharmacokinetics Drug Delivery Long-Acting Injectable Synovial Sarcoma

FHD-609 Demonstrates Dose-Proportional Pharmacokinetics and Extensive Tumor BRD9 Degradation in Patients

In the Phase 1 clinical study (NCT04965753), FHD-609 demonstrated dose-dependent increases in systemic exposure (Cmax and AUC) without substantial drug accumulation following either twice-weekly or once-weekly IV administration [1]. At the maximum tolerated doses (MTD) of 40 mg twice weekly and 80 mg once weekly, extensive BRD9 degradation was observed in paired tumor biopsies, corresponding to the downregulation of cancer cell proliferation gene sets [1]. This establishes a clear PK/PD relationship in human subjects.

Clinical Pharmacology Pharmacodynamics Phase 1 Trial BRD9 Degradation

FHD-609 Demonstrates Preliminary Antitumor Activity with Durable Disease Stabilization in Heavily Pretreated Patients

Among 55 heavily pretreated patients with advanced synovial sarcoma or SMARCB1-deficient tumors, FHD-609 treatment resulted in one partial response (2% objective response rate) and stable disease in eight patients (15%) [1]. Notably, stable disease lasted longer than 6 months in two patients, indicating durable disease control in a subset of patients with limited treatment options [1].

Synovial Sarcoma SMARCB1-Deficient Tumors Clinical Activity Phase 1

FHD-609 Safety Profile Characterized by Manageable Adverse Events with Identifiable Cardiac Monitoring Requirements

In the Phase 1 study, FHD-609 treatment-related adverse events were predominantly Grade 1-2 in severity, with the most common being dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), and anemia (25.5%) [1]. A specific cardiac safety signal was identified: 11 patients (20%) experienced treatment-emergent QTc prolongation preceded by T-wave inversions, while 21 patients (38.2%) had T-wave inversions without further cardiac events or ECG abnormalities [1]. The maximum tolerated doses were defined at 40 mg twice weekly and 80 mg once weekly [1].

Drug Safety Cardiotoxicity QTc Prolongation Phase 1

FHD-609 Best Research and Industrial Application Scenarios


Synovial Sarcoma and SMARCB1-Deficient Tumor Clinical Development Programs

FHD-609 is optimally positioned for procurement by clinical research organizations and pharmaceutical sponsors conducting Phase 1 or Phase 2 trials in advanced synovial sarcoma and SMARCB1-deficient solid tumors. The Phase 1 study established the maximum tolerated doses (40 mg twice weekly or 80 mg once weekly IV), characterized the safety profile with defined cardiac monitoring requirements, and demonstrated preliminary clinical activity including durable stable disease in a subset of patients [1]. This human PK/PD and safety dataset reduces translational risk for programs requiring a clinical-stage BRD9 degrader with defined dosing parameters and established toxicity management protocols.

Preclinical Oncology Research Requiring Potent and Selective BRD9 Degradation

FHD-609 serves as a critical chemical biology tool for investigators studying the functional consequences of BRD9 protein elimination in cancer models where BAF complex subunit mutations drive tumorigenesis. With a cellular degradation IC50 of 0.13 nM [1], FHD-609 enables robust target engagement at low concentrations, facilitating studies of the ncBAF complex in cell lines derived from synovial sarcoma, SMARCB1-deficient tumors, and acute myeloid leukemia [2]. The compound's PROTAC mechanism distinguishes it from occupancy-based BRD9 inhibitors by enabling investigation of both bromodomain reader function and scaffolding roles of BRD9.

Long-Acting Injectable Formulation Development for BRD9 Degraders

For pharmaceutical development teams exploring extended-release parenteral formulations of targeted protein degraders, FHD-609 LAI micro-suspension provides a validated preclinical case study. The formulation achieved tumor growth inhibition comparable to twice-weekly IV administration while enabling reduced dosing frequency in synovial sarcoma xenograft models [1]. This formulation concept supports product lifecycle management strategies seeking to improve patient convenience and adherence in chronic oncology indications.

Biomarker-Driven Patient Selection Strategy Development

FHD-609 is ideally suited for translational research programs developing companion diagnostic or patient enrichment strategies based on BRD9 dependency. The Phase 1 study demonstrated that extensive BRD9 degradation in tumor tissue correlated with downregulation of cancer cell proliferation gene sets [1], providing a pharmacodynamic biomarker framework. Procurement of FHD-609 enables academic and industry laboratories to validate BRD9 degradation assays and gene expression signatures that may inform patient stratification in future registration-directed trials.

Technical Documentation Hub

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